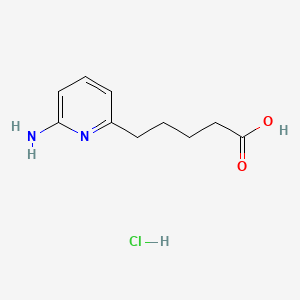
5-(6-Aminopyridin-2-yl)pentanoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Aminopyridin-2-yl)pentanoic acid hydrochloride is a synthetic compound known for its applications in neurological and pharmacological research. It is characterized by its molecular formula C10H15ClN2O2 and a molecular weight of 230.7.
Preparation Methods
The synthesis of 5-(6-Aminopyridin-2-yl)pentanoic acid hydrochloride involves several steps. One common synthetic route includes the reaction of 6-aminopyridine with pentanoic acid under specific conditions to form the desired compound. The reaction conditions typically involve the use of solvents and catalysts to facilitate the reaction . Industrial production methods may vary but generally follow similar principles, ensuring high purity and yield of the compound.
Chemical Reactions Analysis
5-(6-Aminopyridin-2-yl)pentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(6-Aminopyridin-2-yl)pentanoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to cellular functions and mechanisms.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of new materials and compounds.
Mechanism of Action
The mechanism of action of 5-(6-Aminopyridin-2-yl)pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to affect neurotransmitter systems, potentially modulating synaptic transmission and neuronal activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-(6-Aminopyridin-2-yl)pentanoic acid hydrochloride can be compared with other similar compounds, such as:
6-Aminopyridine: A simpler analog with similar properties but different applications.
Pentanoic acid derivatives: Compounds with variations in the side chain, leading to different chemical and biological properties.
The uniqueness of 5-(6-Aminopyridin-2-yl)pentanoic acid hydrochloride lies in its specific structure, which allows for unique interactions and applications in various fields.
Properties
Molecular Formula |
C10H15ClN2O2 |
|---|---|
Molecular Weight |
230.69 g/mol |
IUPAC Name |
5-(6-aminopyridin-2-yl)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C10H14N2O2.ClH/c11-9-6-3-5-8(12-9)4-1-2-7-10(13)14;/h3,5-6H,1-2,4,7H2,(H2,11,12)(H,13,14);1H |
InChI Key |
FOTBNWCLAXMTIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)N)CCCCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















